1-Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
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Overview
Description
1-Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrroles, which are known for their diverse biological activities and significance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzylamine with a suitable diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts such as iron (III) chloride or other metal catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing virulence . In cancer research, it has been shown to induce apoptosis by activating caspases and down-regulating anti-apoptotic proteins .
Comparison with Similar Compounds
3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione: Known for its anti-biofilm activity against Pseudomonas aeruginosa.
Pyrrole (1,2,a) Pyrazine 1,4,Dione, Hexahydro 3-(2-Methyl Propyl): Exhibits anticancer potential against lung and cervical cancer cells.
Pyrrolo[1,2-a]pyrazine-1,4-dione, Hexahydro: Demonstrates potent inhibitory effects on multidrug-resistant Staphylococcus aureus.
Uniqueness: 1-Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate stands out due to its unique structural features and versatile reactivity, making it a valuable compound for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential in antimicrobial and anticancer research highlight its significance.
Properties
Molecular Formula |
C14H17N2O2- |
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Molecular Weight |
245.30 g/mol |
IUPAC Name |
1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c17-14(18)16-9-12-6-7-15(13(12)10-16)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,18)/p-1 |
InChI Key |
MEVRWTKFFLJMNT-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(C2C1CN(C2)C(=O)[O-])CC3=CC=CC=C3 |
Origin of Product |
United States |
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